molecular formula C15H22BNO2 B2580500 5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 2058157-09-6

5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2580500
CAS No.: 2058157-09-6
M. Wt: 259.16
InChI Key: KVFBKUQBZJAEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a boronate ester derivative of 1,2,3,4-tetrahydroquinoline. The compound features a partially saturated quinoline backbone with a pinacol boronate group at the 5-position. This structural motif is critical for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals and materials science .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-5-9-13-11(12)7-6-10-17-13/h5,8-9,17H,6-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFBKUQBZJAEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058157-09-6
Record name 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with a boron reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium complex and proceeds under mild conditions. The general reaction scheme is as follows:

    Starting Materials: 1,2,3,4-tetrahydroquinoline and bis(pinacolato)diboron.

    Catalyst: Palladium complex (e.g., Pd(PPh3)4).

    Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.

    Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene).

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated quinoline ring compounds.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its boron-containing moiety is particularly useful in cross-coupling reactions.

    Materials Science:

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including its use as a precursor for the synthesis of bioactive molecules.

    Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various chemical transformations.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the tetrahydroquinoline ring can undergo various transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1627563-96-5)
  • Key Differences : The boronate group is at the 6-position instead of the 5-position.
  • For example, the 6-substituted isomer may exhibit slower coupling kinetics due to steric hindrance from the adjacent fused ring system .
  • Physical Properties : Molecular weight = 259.15 g/mol; storage requires inert conditions (2–8°C, dark) .
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline (CAS: 1235142-07-0)
  • Key Differences : Boronate at the 7-position.
  • Impact: Increased conjugation with the nitrogen atom in the tetrahydroquinoline ring may enhance stability but reduce electrophilicity in coupling reactions .

Functionalized Derivatives

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (CAS: 1427587-32-3)
  • Key Differences : Incorporates a methyl group at the 1-position and a ketone at the 2-position.
  • The methyl group enhances lipophilicity, which may improve membrane permeability in biological applications .
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 1035235-26-7)
  • Key Differences : A tert-butyl carbamate group at the 2-position modifies steric and electronic properties.
  • Impact : The bulky tert-butyl group may hinder coupling reactions but improves solubility in organic solvents. This derivative is often used as a protected intermediate in multistep syntheses .

Heterocyclic and Substituted Analogues

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline (CAS: 1315281-49-2)
  • Key Differences: A benzyl-substituted tetrahydroisoquinoline with a boronate on the aryl ring.
  • Impact : The extended aromatic system enhances π-stacking interactions, making it useful in catalysis or as a ligand for metal complexes. However, the benzyl group introduces synthetic complexity .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
  • Key Differences: Replaces the tetrahydroquinoline core with an oxazole ring.
  • Impact: The oxazole’s electron-deficient nature increases boronate electrophilicity, accelerating cross-coupling rates.

Comparative Data Table

Compound Name Substituent Position Molecular Weight (g/mol) CAS Number Key Applications
Target Compound 5-position 259.15 N/A Suzuki coupling, bioactive intermediate
6-Substituted Isomer 6-position 259.15 1627563-96-5 Cross-coupling, materials science
7-Substituted Isomer 7-position 259.15 1235142-07-0 Catalysis, drug discovery
1-Methyl-2-keto Derivative 1,2-position 285.21 1427587-32-3 Medicinal chemistry
tert-Butyl Carbamate Derivative 2-position 359.27 1035235-26-7 Protected intermediate

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C13H17BN2O
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydroquinoline derivatives with boronic acid pinacol esters. The presence of the dioxaborolane moiety enhances the compound's reactivity and biological profile.

Anticoagulant Activity

Recent studies have highlighted the anticoagulant properties of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on blood coagulation factors Xa and XIa.

CompoundIC50 (μM)Target
Compound A2.28Factor Xa
Compound B3.70Factor Xa
Compound C4.00Factor XIa

These findings suggest that modifications to the tetrahydroquinoline structure can lead to significant variations in anticoagulant potency .

The mechanism by which these compounds exert their anticoagulant effects involves the inhibition of specific coagulation factors. The dioxaborolane group is believed to play a crucial role in enhancing binding affinity to these targets .

Case Study 1: Inhibition of Factor Xa

In a study published in MDPI (2023), various derivatives were synthesized and tested for their ability to inhibit factor Xa. The results indicated that certain structural modifications led to improved inhibitory activity compared to standard anticoagulants like Rivaroxaban .

Case Study 2: Skin Permeability and ADME Properties

Another study focused on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds. It was found that they exhibit favorable skin permeability profiles, which is critical for topical formulations .

Q & A

Basic: What are the common synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline?

The compound is typically synthesized via palladium-catalyzed borylation or Suzuki-Miyaura cross-coupling. Key steps include:

  • Borylation of halogenated tetrahydroquinoline precursors using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) under inert atmospheres .
  • Purification via column chromatography or recrystallization to isolate the boronic ester. Reaction optimization often requires anhydrous conditions and temperatures between 80–100°C .

Advanced: How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Variables affecting coupling efficiency include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) may improve yields in sterically hindered systems .
  • Solvent polarity : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of boronic esters.
  • Base choice : Cs₂CO₃ or K₃PO₄ optimizes transmetalation in Suzuki reactions .
  • Temperature control : Lower temps (50–70°C) reduce decomposition of sensitive intermediates. Systematic Design of Experiments (DoE) is recommended to identify interactions between variables .

Basic: What analytical techniques are most effective for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns; ¹¹B NMR verifies boronic ester integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • HPLC-PDA : Quantifies purity (>95% typical) and detects trace impurities .

Advanced: How can researchers resolve contradictions in reported reactivity data?

Discrepancies in reactivity (e.g., coupling efficiency or stability) may arise from:

  • Moisture sensitivity : Hydrolysis of the boronic ester under humid conditions alters reactivity .
  • Catalyst lot variability : Trace ligands or residual solvents in Pd catalysts affect activity.
  • Steric effects : Substituents on the tetrahydroquinoline ring influence accessibility in cross-coupling. Reproduce reactions with rigorous moisture control and standardized catalysts .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in sealed containers at 0–6°C under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced: Are computational methods applicable to predict reactivity or regioselectivity?

  • Density Functional Theory (DFT) : Models transition states to predict cross-coupling regioselectivity and steric/electronic effects of the tetrahydroquinoline scaffold .
  • Molecular Docking : Screens potential substrates for drug-discovery applications by simulating binding interactions .

Advanced: How does the steric environment of the pinacol boronic ester influence reactivity?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group introduces steric bulk, which:

  • Slows hydrolysis compared to non-methylated boronic acids.
  • Reduces undesired homocoupling in Suzuki reactions by stabilizing the boronate intermediate .
  • Limits accessibility in crowded catalytic systems , requiring tailored ligands (e.g., bulky phosphines) .

Basic: What are the stability considerations under different storage or reaction conditions?

  • Thermal stability : Decomposes above 200°C; avoid prolonged heating .
  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Moisture : Hydrolyzes to boronic acid in aqueous media, reducing coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.